An In-Depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one
An In-Depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one, a key chemical intermediate. This document consolidates essential information regarding its chemical and physical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the potential biological significance of the broader class of benzodioxane derivatives, offering insights for its application in research and drug development.
Core Compound Identification and Properties
Chemical Identity:
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Systematic Name: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one
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CAS Number: 20632-12-6[1]
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Molecular Formula: C₁₁H₁₂O₃[1]
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Molecular Weight: 192.21 g/mol [1]
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Structure:
Physicochemical Properties:
The following table summarizes the key computed physicochemical properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | PubChem[1] |
| XLogP3-AA | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 192.078644 g/mol | PubChem[1] |
| Monoisotopic Mass | 192.078644 g/mol | PubChem[1] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Complexity | 215 | PubChem[1] |
Synthesis and Purification
The primary synthetic route to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one is through the Friedel-Crafts acylation of 1,4-benzodioxane with propanoyl chloride in the presence of a Lewis acid catalyst.
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of similar aromatic compounds.
Materials:
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1,4-Benzodioxane
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Propanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
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Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension. The formation of the acylium ion is an exothermic process; maintain the temperature at 0-5 °C during the addition.
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Acylation Reaction: After the addition of propanoyl chloride is complete, add a solution of 1,4-benzodioxane (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol:
The crude product can be purified by either recrystallization or column chromatography.
A. Recrystallization:
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Solvent Selection: Test various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for aryl ketones include ethanol, methanol, or mixtures of hexane and ethyl acetate.
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Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Column Chromatography:
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Stationary Phase: Silica gel (60-120 or 230-400 mesh).
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Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
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Procedure: Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column. Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC and combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified compound.
Analytical Characterization (Predicted and Representative Data)
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, likely showing a characteristic substitution pattern on the benzene ring.
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Dioxane Protons (-OCH₂CH₂O-): A multiplet or two distinct signals around δ 4.2-4.4 ppm.
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Propanone Protons (-CH₂CH₃): A quartet around δ 2.9 ppm for the -CH₂- group and a triplet around δ 1.1 ppm for the -CH₃ group.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 198-202 ppm.
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Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.
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Dioxane Carbons (-OCH₂CH₂O-): Signals around δ 64-65 ppm.
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Propanone Carbons (-CH₂CH₃): A signal for the -CH₂- group around δ 31 ppm and a signal for the -CH₃ group around δ 8 ppm.
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1670-1690 cm⁻¹.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
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C-O-C Stretch (Ether): Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): A peak at m/z = 192.
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Major Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethyl group (M-29) to give a prominent peak at m/z = 163 (acylium ion), and further fragmentation of the benzodioxane ring.
Potential Biological Significance and Applications
While specific biological activity data for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one is not extensively documented, the 1,4-benzodioxane scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzodioxane have shown a wide range of pharmacological activities, including:
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α-Adrenergic Receptor Antagonism: Many benzodioxane derivatives are known to be potent and selective α₁-adrenoceptor antagonists, which are used in the treatment of hypertension and benign prostatic hyperplasia.
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Anticancer Activity: Some benzodioxane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
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Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as α-glucosidase, suggesting potential applications in the management of diabetes.
The title compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The propanone side chain can be further modified to introduce different functional groups, allowing for the exploration of structure-activity relationships.
Caption: Hypothetical modulation of α₁-adrenergic signaling by a benzodioxane derivative.
Safety and Handling
No specific, comprehensive safety data sheet is available for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one. However, based on GHS hazard statements for similar compounds, the following precautions should be taken:
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Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry, well-ventilated place.
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For detailed safety information, it is recommended to obtain a substance-specific Safety Data Sheet (SDS) from the supplier.
Conclusion
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one is a valuable chemical intermediate with a straightforward synthetic route. Its core 1,4-benzodioxane structure makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. While specific biological and toxicological data for this compound are limited, the known activities of related benzodioxane derivatives provide a strong rationale for its use in the development of new therapeutic agents. Further research is warranted to fully characterize its properties and explore its potential in various scientific disciplines.
References
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PubChem. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one. National Center for Biotechnology Information. [Link]
